molecular formula C16H14N4OS2 B2811718 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 876901-63-2

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2811718
CAS No.: 876901-63-2
M. Wt: 342.44
InChI Key: ULGMXDWAIRIXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole moiety linked to a thienopyrimidine core through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole derivative, which is then reacted with a thienopyrimidine precursor. The key steps in the synthesis include:

    Formation of Benzimidazole Derivative: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole ring.

    Thienopyrimidine Synthesis: The thienopyrimidine core is synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing reagent.

    Coupling Reaction: The final step involves the coupling of the benzimidazole derivative with the thienopyrimidine core through a sulfanyl bridge, typically using a thiol reagent and a suitable coupling agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogenating agents, nitrating agents, sulfuric acid, and other strong acids or bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
  • 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one

Uniqueness

Compared to similar compounds, 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the presence of both benzimidazole and thienopyrimidine moieties. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-9-7-10-14(23-9)19-16(20(2)15(10)21)22-8-13-17-11-5-3-4-6-12(11)18-13/h3-7H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGMXDWAIRIXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.